1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride
Description
1-{Pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride is a bicyclic heterocyclic compound characterized by a pyrazolo[1,5-a]pyrimidine core substituted with a methanamine group at position 6, in its dihydrochloride salt form. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in kinase inhibition or receptor modulation. The dihydrochloride salt enhances solubility and stability, which is critical for in vitro and in vivo studies .
Properties
CAS No. |
2703782-02-7 |
|---|---|
Molecular Formula |
C7H10Cl2N4 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidin-6-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-9-7-1-2-10-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |
InChI Key |
RBKQFZMGFZEDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2N=C1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of the methanamine group. One common synthetic route involves the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyrimidine ring system. This can be achieved through various methods, including the reaction of pyrazole derivatives with suitable electrophiles or the condensation of pyrazole with pyrimidine derivatives .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the cyclization and subsequent functionalization steps.
Chemical Reactions Analysis
1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The methanamine group can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups at the methanamine position.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular pathways.
Industry: Its stability and solubility make it suitable for use in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of 1-{pyrazolo[1,5-a]pyrimidin-6-yl}methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
Structural and Functional Differences
Key Research Findings
- Salt Forms : Dihydrochloride salts (e.g., target compound and 1306605-36-6) improve solubility compared to hydrochloride or freebase analogs, facilitating pharmacokinetic studies .
- Biological Activity : Cyclopropyl-substituted derivatives (e.g., 1779128-21-0) demonstrate altered binding kinetics due to steric effects, suggesting utility in targeting rigid binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
